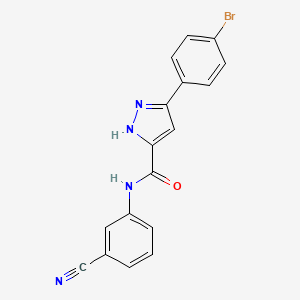![molecular formula C21H22N4O5 B12490813 ethyl 3-{(2E)-2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B12490813.png)
ethyl 3-{(2E)-2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoate ester, and a diazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the Diazenyl Group: The diazenyl group can be introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Products may include ethyl 3-{2-[1-(2-carboxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate.
Reduction: Products may include ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]amino}benzoate.
Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating their function.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its structure and functional groups.
Comparación Con Compuestos Similares
Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate can be compared with other similar compounds:
Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate vs. Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate: The presence of different substituents on the aromatic rings can significantly alter the compound’s reactivity and applications.
Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate vs. Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate: The position of the diazenyl group can affect the compound’s stability and reactivity.
Propiedades
Fórmula molecular |
C21H22N4O5 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
ethyl 3-[[2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C21H22N4O5/c1-3-30-21(28)15-5-4-6-16(13-15)22-23-19-18(24-25(11-12-26)20(19)27)14-7-9-17(29-2)10-8-14/h4-10,13,24,26H,3,11-12H2,1-2H3 |
Clave InChI |
VIGQSYOKLPPCQU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)N=NC2=C(NN(C2=O)CCO)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methylcyclohexyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B12490732.png)

![N-(2-{1-[4-(naphthalen-2-yloxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B12490745.png)


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12490752.png)
![2-(3,5-dimethylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12490762.png)
![5-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentanoic acid](/img/structure/B12490772.png)
![10-(4-methylphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12490778.png)
![5-{[(2-Phenylethyl)amino]methyl}pyrimidin-2-amine](/img/structure/B12490779.png)
![Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12490786.png)


![Ethyl 2-(morpholin-4-yl)-5-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B12490795.png)
